2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine
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Overview
Description
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities.
Medicine: It has shown promise in the development of antitumor and anti-inflammatory agents.
Industry: Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine include:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also feature a fused pyrrole-pyrazole ring system and have been studied for their necroptosis inhibitory properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of its analogs .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-9(2,10)8-6-7-4-3-5-12(7)11-8/h6H,3-5,10H2,1-2H3 |
InChI Key |
FCTQYBVCCNQOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN2CCCC2=C1)N |
Origin of Product |
United States |
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